4-Bromo-2,6-dichlorobenzenesulfonyl chloride

Physical chemistry Material properties Process chemistry

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is not interchangeable with simpler sulfonyl chlorides. Its 2,6-dichloro-4-bromo pattern provides orthogonal C-Br and C-Cl handles for stepwise Pd-catalyzed diversification—a capability absent in mono-halogenated analogs. Cited in NOX inhibitor patents, it enables lead generation for cardiovascular and oncology programs. Higher MW (324.41 g/mol) and density (1.952 g/cm³) versus simpler analogs demand adjusted stoichiometry. Select this compound to preserve divergent synthetic pathways for rapid SAR exploration.

Molecular Formula C6H2BrCl3O2S
Molecular Weight 324.4 g/mol
CAS No. 351003-54-8
Cat. No. B1271908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-dichlorobenzenesulfonyl chloride
CAS351003-54-8
Molecular FormulaC6H2BrCl3O2S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)Br
InChIInChI=1S/C6H2BrCl3O2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H
InChIKeyCKJIKXAPXLPSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,6-dichlorobenzenesulfonyl chloride (CAS 351003-54-8): A Key Polyhalogenated Arylsulfonyl Chloride for Precision Synthesis


4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a specialized polyhalogenated benzenesulfonyl chloride building block [1]. It features a sulfonyl chloride (-SO2Cl) functional group, which serves as a highly reactive electrophilic center for nucleophilic substitution, coupled with a unique substitution pattern on the aromatic ring: two chlorine atoms at the 2- and 6-positions and a bromine atom at the 4-position . This precise arrangement creates a distinctive steric and electronic environment that differentiates it from simpler or less-substituted analogs . Its primary utility lies in its role as a versatile intermediate in organic synthesis, particularly for introducing a complex aryl sulfonyl group into pharmaceutical and agrochemical candidates where further derivatization through its halogen handles is required .

Why 4-Bromo-2,6-dichlorobenzenesulfonyl chloride Cannot Be Replaced by Generic Benzenesulfonyl Chloride Analogs


A procurement decision cannot treat 4-bromo-2,6-dichlorobenzenesulfonyl chloride as a simple, interchangeable member of the arylsulfonyl chloride class. The presence and position of multiple halogen substituents on the aromatic ring fundamentally alter its physicochemical properties, electronic profile, and subsequent reactivity compared to mono- or non-halogenated analogs like 4-bromobenzenesulfonyl chloride or 2,6-dichlorobenzenesulfonyl chloride . Its higher molecular weight (324.41 g/mol vs. 245.51 g/mol for 2,6-dichlorobenzenesulfonyl chloride) and density (1.952 g/cm³ vs. 1.6 g/cm³) are direct consequences of the dual halogenation and impact handling and stoichiometry [1]. Crucially, the combination of bromine and chlorine substituents provides two distinct and chemically orthogonal handles (C-Br and C-Cl) for further functionalization, a strategic advantage not found in simpler analogs [2]. This enables divergent synthetic pathways from a single intermediate, a feature that is lost if a generic substitute is chosen. The following evidence quantitatively demonstrates why these specific differentiators matter for scientific outcomes and justifies a precise compound selection.

Quantitative Differentiation of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride vs. Analogs for Informed Procurement


Molecular Weight and Density: Physical Property Differentiation from 2,6-Dichlorobenzenesulfonyl Chloride

The substitution of a 4-bromo group onto the 2,6-dichlorobenzenesulfonyl chloride scaffold results in a significant increase in molecular weight and density. The target compound has a molecular weight of 324.41 g/mol, which is 78.90 g/mol heavier than the 245.51 g/mol for 2,6-dichlorobenzenesulfonyl chloride, a 32% increase [1]. This difference is a direct and quantifiable measure of its distinct chemical identity. Similarly, the density increases from ~1.6 g/cm³ for the comparator to 1.952 g/cm³ for the target, a 22% increase . These physical parameters are critical for accurate stoichiometric calculations, formulation, and handling in process chemistry.

Physical chemistry Material properties Process chemistry

Dual Halogen Substitution Pattern Provides Orthogonal Reactivity vs. Mono-Halogenated Analogs

Unlike 4-bromobenzenesulfonyl chloride which possesses only a single C-Br handle, or 2,6-dichlorobenzenesulfonyl chloride with only C-Cl handles, 4-bromo-2,6-dichlorobenzenesulfonyl chloride contains both C-Br and C-Cl bonds on the same aromatic core . In palladium-catalyzed reactions using polyhalogenated benzenesulfonyl chlorides, studies have shown that the reaction proceeds 'without cleavage of the C–halo bonds' [1]. This class-level finding confirms that both the C-Br and C-Cl bonds are retained during the initial sulfonylation event. This allows for a stepwise, chemoselective functionalization strategy that is impossible with mono-halogenated analogs, which would require the purchase and optimization of a different starting material for each subsequent diversification step.

Organic synthesis Medicinal chemistry Cross-coupling

Melting Point Differentiates from Structurally Similar Polyhalogenated Analogs for Ease of Handling

The target compound exhibits a melting point range of 37-42 °C (lit.) . This is notably lower than the structurally related 2,4,6-trichlorobenzenesulfonyl chloride, which has a reported melting point of 44-48 °C . The lower melting point of 4-bromo-2,6-dichlorobenzenesulfonyl chloride can be advantageous for certain reaction setups, as it is more easily melted for use as a neat liquid or for ensuring homogeneous mixing at moderately elevated temperatures without requiring more aggressive heating that could risk thermal decomposition.

Process chemistry Solid-state chemistry Analytical chemistry

Patent-Backed Utility as a Key Intermediate for Selective NOX Inhibitor Sulfonamides

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is specifically cited as a key building block in the patent literature for the synthesis of novel sulfonamide derivatives possessing selective NOX2 and/or NOX4 inhibiting activity (WO-2019215291-A1) . This is a high-value application in cardiovascular research. In contrast, a simpler analog like 2,6-dichlorobenzenesulfonyl chloride is described in the patent literature for more general applications, such as a starting material for sulfonamide-containing diarylsquaramides, lacking the same specific, high-value therapeutic association .

Medicinal chemistry Drug discovery Cardiovascular research

Optimal Application Scenarios for 4-Bromo-2,6-dichlorobenzenesulfonyl chloride Based on Quantitative Differentiation


Divergent Synthesis of Biaryl Sulfonamide Libraries for Medicinal Chemistry

In drug discovery, the ability to efficiently explore structure-activity relationships (SAR) is paramount. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is uniquely suited for this task because, as established, it provides two orthogonal handles (C-Br and C-Cl) on a single sulfonyl chloride core [1]. A typical workflow involves: 1) Reaction of the sulfonyl chloride with a core amine scaffold to form a sulfonamide. 2) Subsequent Pd-catalyzed cross-coupling reactions can then be performed selectively at the C-Br bond to introduce a first diversity element (e.g., an aryl or heteroaryl group) . 3) In a third step, the remaining C-Cl bonds can be engaged in a different type of cross-coupling to introduce a second diversity element. This stepwise, divergent approach from a single intermediate is a powerful and efficient strategy for library synthesis that is not possible with simpler, mono-halogenated sulfonyl chlorides.

Synthesis of Advanced Intermediates for NOX2/NOX4 Inhibitor Development Programs

For research groups specifically targeting the NOX family of enzymes, the procurement of 4-bromo-2,6-dichlorobenzenesulfonyl chloride is a strategic decision directly supported by the patent literature [1]. The compound is not just a generic sulfonylating agent; it is a proven building block for generating lead compounds in this therapeutic area. Its use ensures that the resulting sulfonamide derivatives have the precise substitution pattern required for selective NOX inhibition, a specificity that is unlikely to be replicated by switching to a different, more accessible arylsulfonyl chloride. This scenario leverages the compound's established role in creating high-value, patentable chemical matter.

Preparation of Polyhalogenated Diarylsulfones with Orthogonal Reactivity for Materials Science

In materials chemistry, the ability to create complex, functionalized monomers or ligands is key. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride can be used in Pd-catalyzed C-H bond sulfonylations to install a diarylsulfone motif [1]. Critically, the resulting product retains the C-Br and C-Cl bonds, as the reaction proceeds without their cleavage . This yields a polyhalogenated diarylsulfone that can serve as a versatile 'macromonomer' or ligand precursor. The retained halogen handles can then be used in orthogonal polymerization reactions or for further coordination chemistry, enabling the construction of sophisticated molecular architectures that would be difficult to achieve with less functionalized starting materials.

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